molecular formula C17H18FN3O3 B2774670 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 2034360-26-2

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No.: B2774670
CAS No.: 2034360-26-2
M. Wt: 331.347
InChI Key: JQTRXCRUBPLRSI-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a fluoropyrimidine moiety, and a methoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

“2-Chloro-5-fluoropyrimidine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 - H314 and precautionary statements P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

As “2-Chloro-5-fluoropyrimidine” can be used as a starting material for the synthesis of various compounds, it has potential applications in the development of new pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluoropyrimidine group through nucleophilic substitution reactions. The final step often involves the coupling of the methoxyphenyl group via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature, pH, and reactant concentrations ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-(3-(Pyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
  • 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
  • 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Comparison: Compared to these similar compounds, 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its stability and binding affinity to molecular targets. The methoxyphenyl group also contributes to its distinct properties, influencing its solubility and overall pharmacokinetic profile.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-23-14-4-2-3-12(7-14)8-16(22)21-6-5-15(11-21)24-17-19-9-13(18)10-20-17/h2-4,7,9-10,15H,5-6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTRXCRUBPLRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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